molecular formula C13H13N2O4P B14574579 Bis(2-cyanoethyl) benzoylphosphonate CAS No. 61244-79-9

Bis(2-cyanoethyl) benzoylphosphonate

Cat. No.: B14574579
CAS No.: 61244-79-9
M. Wt: 292.23 g/mol
InChI Key: VEJWFRXBODLMPJ-UHFFFAOYSA-N
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Description

Bis(2-cyanoethyl) benzoylphosphonate is an organophosphorus compound that features a benzoyl group attached to a phosphonate moiety, which is further substituted with two cyanoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-cyanoethyl) benzoylphosphonate typically involves the reaction of benzoyl chloride with a phosphonate ester, followed by the introduction of cyanoethyl groups. One common method involves the use of bis(2-cyanoethyl) diisopropylphosphoramidite as a phosphitylating agent. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, and is followed by oxidation to yield the desired phosphonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as yttrium nitrate have been reported to promote selective cyanoethylation of amines, which can be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Bis(2-cyanoethyl) benzoylphosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphates.

    Substitution: The cyanoethyl groups can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to yield benzoylphosphonic acid and cyanoethyl derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Oxidation: Phosphate esters.

    Substitution: Various substituted phosphonates.

    Hydrolysis: Benzoylphosphonic acid and cyanoethyl derivatives.

Scientific Research Applications

Bis(2-cyanoethyl) benzoylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-cyanoethyl) benzoylphosphonate involves its interaction with molecular targets through its phosphonate and cyanoethyl groups. The phosphonate group can form strong bonds with metal ions, making it useful in chelation and catalysis. The cyanoethyl groups can participate in nucleophilic addition reactions, facilitating the modification of various substrates .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite: Used in oligonucleotide synthesis.

    Bis(2-cyanoethyl) diisopropylphosphoramidite: Similar structure but different functional groups.

Uniqueness

Bis(2-cyanoethyl) benzoylphosphonate is unique due to its combination of a benzoyl group with a phosphonate moiety and cyanoethyl substituents. This structure imparts distinct chemical reactivity and potential for diverse applications compared to other phosphonates .

Properties

CAS No.

61244-79-9

Molecular Formula

C13H13N2O4P

Molecular Weight

292.23 g/mol

IUPAC Name

3-[benzoyl(2-cyanoethoxy)phosphoryl]oxypropanenitrile

InChI

InChI=1S/C13H13N2O4P/c14-8-4-10-18-20(17,19-11-5-9-15)13(16)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2

InChI Key

VEJWFRXBODLMPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)P(=O)(OCCC#N)OCCC#N

Origin of Product

United States

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